molecular formula C20H26N4O B6964355 [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

Cat. No.: B6964355
M. Wt: 338.4 g/mol
InChI Key: XEYUACRWBWBTAW-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound that features a piperidine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through a suitable linker, such as a methanone group, using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation Products: Piperidone derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Substituted aromatic derivatives.

Scientific Research Applications

[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
  • [3-(4-Chlorophenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
  • [3-(4-Fluorophenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

Uniqueness

The uniqueness of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone lies in its specific substitution pattern, which can influence its biological activity, selectivity, and pharmacokinetic properties. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy.

Properties

IUPAC Name

[3-(4-ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-15-7-9-16(10-8-15)17-6-5-11-24(13-17)19(25)18-12-14(2)22-20(21-3)23-18/h7-10,12,17H,4-6,11,13H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYUACRWBWBTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3=NC(=NC(=C3)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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